Methyltetrazine-PEG8-NHS ester
Overview
Description
Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative that contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to react with primary amines and trans-cyclooctenes . The hydrophilic PEG spacer in its structure enhances water solubility and reduces aggregation of labeled proteins .
Mechanism of Action
Target of Action
Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative designed as a PROTAC linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the formation of a bridge between the E3 ubiquitin ligase and the target protein. This is achieved through the two different ligands present in the PROTAC . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a mechanism for therapeutic intervention.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester with primary amines . Additionally, the hydrophilic PEG spacer can reduce aggregation of labeled proteins stored in solution , potentially enhancing the stability and efficacy of the compound in biological environments.
Biochemical Analysis
Biochemical Properties
Methyltetrazine-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The NHS ester in this compound can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic conditions to form a covalent bond .
Preparation Methods
The synthesis of Methyltetrazine-PEG8-NHS ester involves the reaction of methyltetrazine with PEG8 and NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The preparation method for in vivo applications includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency.
Chemical Reactions Analysis
Methyltetrazine-PEG8-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctenes, a type of click chemistry reaction
Common reagents used in these reactions include primary amines and trans-cyclooctenes. The major products formed are bioconjugates with covalent bonds between the NHS ester and primary amines or between methyltetrazine and trans-cyclooctenes .
Scientific Research Applications
Methyltetrazine-PEG8-NHS ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyltetrazine-PEG8-NHS ester is unique due to its combination of a methyltetrazine group and a PEG spacer, which enhances water solubility and reduces protein aggregation . Similar compounds include:
Tetrazine-PEG5-NHS ester: Contains a shorter PEG spacer, which may affect solubility and aggregation properties.
Methyltetrazine-NHS ester: Lacks the PEG spacer, resulting in different solubility and aggregation characteristics.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications.
This compound stands out due to its optimal balance of reactivity, solubility, and reduced aggregation, making it highly suitable for various bioconjugation and click chemistry applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEBYIRKMRTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.